molecular formula C21H32BNO6 B3126565 4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester CAS No. 335030-22-3

4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester

Cat. No. B3126565
CAS RN: 335030-22-3
M. Wt: 405.3
InChI Key: OGZJASWLLYAZIA-UHFFFAOYSA-N
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Description

This compound is an aryl boronic acid ester that is majorly used in organic synthesis . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .


Molecular Structure Analysis

The molecular formula of this compound is C21H32BNO6 . The IUPAC name is methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate .


Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, can be used in various chemical reactions. For instance, they can be used in the functionalizing deboronation of alkyl boronic esters . They can also be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. Pinacol boronic esters play a pivotal role in this process. By coupling with aryl or vinyl halides under palladium catalysis, pinacol boronic esters enable the synthesis of complex organic molecules. The mild reaction conditions and functional group tolerance make SM coupling widely applicable in medicinal chemistry, materials science, and natural product synthesis .

Hydromethylation of Alkenes via Protodeboronation

Protodeboronation of alkyl boronic esters is an underexplored area. However, recent advances have demonstrated its potential. Pinacol boronic esters can undergo catalytic protodeboronation, leading to formal anti-Markovnikov hydromethylation of alkenes. This transformation involves a radical approach and allows for the introduction of a methyl group at the less substituted position of alkenes. Notably, this method was applied to methoxy-protected (−)-Δ8-THC and cholesterol. The stability of pinacol boronic esters makes them valuable in this context .

Hydrolysis Susceptibility

It’s essential to consider the susceptibility of phenylboronic pinacol esters to hydrolysis. The kinetics of hydrolysis depend on substituents in the aromatic ring and pH. At physiological pH, hydrolysis is considerably accelerated .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Therefore, future research could focus on developing more efficient synthesis methods and exploring new applications for these compounds in organic synthesis .

Mechanism of Action

Target of Action

The primary target of 4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic ester, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The SM coupling reaction, facilitated by this compound, is a key step in the synthesis of various organic compounds . The reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of this reaction can lead to the synthesis of a wide range of complex organic molecules.

Pharmacokinetics

The rate of this reaction is influenced by the pH and the substituents in the aromatic ring . Therefore, these factors could potentially impact the bioavailability of the compound.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a variety of complex organic molecules, depending on the other reactants and conditions used in the reaction.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters . Additionally, the kinetics of the reaction is dependent on the substituents in the aromatic ring . Therefore, these factors must be carefully considered when using this compound for pharmacological or chemical synthesis purposes.

properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32BNO6/c1-19(2,3)27-18(25)23-16(17(24)26-8)13-14-9-11-15(12-10-14)22-28-20(4,5)21(6,7)29-22/h9-12,16H,13H2,1-8H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZJASWLLYAZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220587-29-1
Record name methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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